molecular formula C27H21N3O2S2 B3001798 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide CAS No. 864859-79-0

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide

Cat. No. B3001798
CAS RN: 864859-79-0
M. Wt: 483.6
InChI Key: KNJVKJGLIHLUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide” is a complex organic molecule that contains several functional groups including a benzothiazole, a tetrahydrothienopyridine, and a naphthamide . These functional groups suggest that this compound may have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors : Research has shown that certain compounds with a benzothiazole ring, related to the chemical structure , exhibit significant inhibition of PI3Kα and mTOR, with potential applications in cancer therapy (Stec et al., 2011).

  • Synthesis of Aminothiazoles and Related Compounds : Investigations into the synthesis of various thiazole derivatives, including those with structures similar to our compound of interest, indicate potential applications in anti-inflammatory treatments (Thabet et al., 2011).

  • Anticancer Evaluation : Pyridine-3-Carbonitrile derivatives, structurally related to the specified compound, have shown anticancer properties, particularly against breast cancer cell lines (Mansour et al., 2021).

  • Heterocyclic Synthesis Applications : The synthesis of various heterocyclic compounds, including thieno[2,3-b]pyridine derivatives that bear resemblance to the chemical , has been explored for potential pharmaceutical applications (Hussein et al., 2009).

Pharmacological and Chemical Properties

  • Antibacterial and Antifungal Activities : Studies have shown that certain thiazol-2-yl and pyrrolidin-2-one derivatives, similar in structure to the specified compound, exhibit antibacterial and antifungal activities (Patel & Patel, 2015).

  • Chemical Sensing Applications : Research into colorimetric chemosensors incorporating benzothiazole and pyridine moieties suggests potential applications in detecting ions like Hg2+ and Zn2+ (Dhaka et al., 2019).

  • Organic Light Emitting Diodes (OLEDs) : Aryl substituted 2,6-di(thiazol-2-yl)pyridines, structurally related to the specified compound, have been synthesized and investigated for their potential use in OLEDs (Choroba et al., 2019).

  • Anticancer Agents with Low Toxicity : Some benzothiazol-2-yl compounds have been evaluated for their anticancer effects, demonstrating efficacy as PI3K inhibitors and anticancer agents with reduced toxicity (Xie et al., 2015).

  • Antimicrobial Activity : Novel sulphonamide derivatives, including benzo[d]thiazol-2-yl compounds, have shown promising antimicrobial activity, indicating their potential as therapeutic agents (Fahim & Ismael, 2019).

  • Synthesis of Pyrano[2,3-d]Thiazole and Related Derivatives : Cyclocondensation techniques have been used to synthesize various thiazole derivatives, suggesting their utility in creating new pharmacologically active compounds (Ali et al., 2008).

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O2S2/c1-16(31)30-14-13-20-23(15-30)34-27(24(20)26-28-21-11-4-5-12-22(21)33-26)29-25(32)19-10-6-8-17-7-2-3-9-18(17)19/h2-12H,13-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJVKJGLIHLUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.